4-hydroxy-4-methylcyclohexane-1-carboxylic acid

CAS No.: 90113-41-0

Cat. No.: VC2845830

Molecular Formula: C8H14O3

Molecular Weight: 158.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90113-41-0 |

|---|---|

| Molecular Formula | C8H14O3 |

| Molecular Weight | 158.19 g/mol |

| IUPAC Name | 4-hydroxy-4-methylcyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C8H14O3/c1-8(11)4-2-6(3-5-8)7(9)10/h6,11H,2-5H2,1H3,(H,9,10) |

| Standard InChI Key | AZCRINBXSYWWOB-UHFFFAOYSA-N |

| SMILES | CC1(CCC(CC1)C(=O)O)O |

| Canonical SMILES | CC1(CCC(CC1)C(=O)O)O |

Introduction

Chemical Structure and Properties

Structural Characteristics

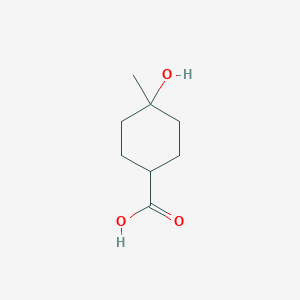

4-Hydroxy-4-methylcyclohexane-1-carboxylic acid features a cyclohexane ring backbone with three key functional groups: a carboxylic acid (-COOH) group at the 1-position, and both a hydroxyl (-OH) and methyl (-CH₃) group at the 4-position. This unique substitution pattern combines steric (methyl) and polar (hydroxyl) groups, which significantly influence its physicochemical properties and reactivity. The compound's structure allows it to participate in various chemical reactions, making it valuable in synthetic chemistry.

The cyclohexane ring provides conformational flexibility while the functional groups create specific interaction sites. The hydroxyl and carboxylic acid groups can form hydrogen bonds, while the methyl group contributes hydrophobic interactions. This combination of features creates a molecule with distinct chemical behavior and potential biological interactions.

Physical and Chemical Properties

The physical and chemical properties of 4-hydroxy-4-methylcyclohexane-1-carboxylic acid are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.19-158.20 g/mol |

| Physical State | Solid |

| Solubility | Moderate in polar organic solvents |

| Functional Groups | Carboxylic acid, hydroxyl, methyl |

| Acidity | Weakly acidic (carboxylic acid group) |

The compound's hydroxyl and carboxylic acid groups enable it to participate in hydrogen bonding, influencing its solubility profile and interactions with other molecules. The methyl group contributes to the compound's lipophilicity, which affects its membrane permeability and potential biological activities.

Chemical Identifiers

Various chemical identifiers are used to uniquely identify this compound:

| Identifier | Value |

|---|---|

| CAS Number | 90113-41-0, 937-28-0 |

| PubChem CID | 57537436 |

| IUPAC Name | 4-hydroxy-4-methylcyclohexane-1-carboxylic acid |

| InChI | InChI=1S/C8H14O3/c1-8(11)4-2-6(3-5-8)7(9)10/h6,11H,2-5H2,1H3,(H,9,10) |

| InChIKey | AZCRINBXSYWWOB-UHFFFAOYSA-N |

| SMILES | CC1(CCC(CC1)C(=O)O)O |

It's worth noting that multiple CAS numbers appear in the literature for this compound, possibly reflecting different isomeric forms or registration variations.

Synthesis and Preparation Methods

Synthetic Routes

Several synthetic approaches can be employed to prepare 4-hydroxy-4-methylcyclohexane-1-carboxylic acid:

Oxidation Method: This common approach involves the oxidation of 4-methylcyclohexanol derivatives using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate carboxylic acid formation.

Catalytic Hydrogenation: Another viable method involves the catalytic hydrogenation of 4-methylcyclohexanone derivatives followed by oxidation. This approach can achieve yields of 70-80% with proper pH control (pH 3-4).

Hydroboration-Oxidation: This more selective method starts with 4-methylcyclohexene derivatives, using hydroboration followed by oxidation to introduce the hydroxyl group with controlled stereochemistry, achieving yields around 65%.

Industrial Production Methods

In industrial settings, the compound can be produced through:

Catalytic Processes: Industrial production frequently employs catalytic oxidation of methylcyclohexane derivatives using metal catalysts under controlled reaction conditions, ensuring high yield and purity.

Continuous Flow Systems: For large-scale production, continuous flow processes offer better control of reaction parameters, improved efficiency compared to batch processes, and reduced waste generation.

The selection of production method depends on factors including desired stereochemistry, scale requirements, available starting materials, and economic considerations.

Reactivity and Chemical Behavior

Common Reactions

The presence of multiple functional groups in 4-hydroxy-4-methylcyclohexane-1-carboxylic acid enables it to participate in various chemical reactions:

Esterification: The carboxylic acid group readily undergoes esterification with alcohols to form esters, which are valuable in organic synthesis and fragrance chemistry.

Oxidation Reactions: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution Reactions: The hydroxyl group can undergo substitution with halogenating agents to form halides, which serve as reactive intermediates for further transformations.

Stereochemical Considerations

The cyclohexane ring in 4-hydroxy-4-methylcyclohexane-1-carboxylic acid can adopt different conformations, leading to stereoisomers with distinct properties. The stereochemistry significantly impacts reactivity and potential biological activities:

Chair Conformations: The cyclohexane ring primarily exists in chair conformations, with axial and equatorial positions influencing the accessibility and reactivity of functional groups.

Isomeric Forms: Both cis and trans isomers are possible, depending on the relative positions of the carboxylic acid and hydroxyl-methyl groups. The trans isomer typically demonstrates greater stability due to reduced steric interactions.

These stereochemical features are critical when considering the compound's use in asymmetric synthesis or pharmaceutical applications where stereoselectivity is essential.

Applications

Pharmaceutical Applications

4-Hydroxy-4-methylcyclohexane-1-carboxylic acid has several important pharmaceutical applications:

Drug Development: The compound serves as a valuable intermediate in drug synthesis, particularly for pharmaceuticals requiring specific stereochemistry or functional group arrangements.

Chiral Synthesis: The presence of stereogenic centers in this compound enables the synthesis of chiral compounds, which are crucial in developing enantiomerically pure drugs with enhanced efficacy and reduced side effects.

Pharmacological Potential: Research indicates that derivatives of this compound may exhibit biological activity, making them candidates for further pharmacological studies. These derivatives could potentially serve as lead compounds in drug discovery programs.

Materials Science Applications

In materials science, this compound contributes to developing various functional materials:

Polymer Chemistry: The compound can be utilized in polyester and other polymeric material synthesis. Its carboxylic acid group can form ester linkages, while the hydroxyl group enables cross-linking, potentially enhancing properties such as flexibility, thermal stability, and mechanical strength.

Coatings and Adhesives: The compound's reactivity makes it suitable for formulating specialized coatings and adhesives. Its hydroxyl group can participate in cross-linking reactions, improving durability and adhesion properties.

Organic Synthesis Applications

In organic synthesis, 4-hydroxy-4-methylcyclohexane-1-carboxylic acid serves as:

Synthetic Intermediate: The compound functions as an important building block in organic synthesis pathways, enabling the creation of more complex molecules through its functional group modifications.

Research Tool: The compound has been employed in academic research to study reaction mechanisms and develop new synthetic methodologies. Its unique structure provides insights into stereochemical outcomes and reactivity patterns in organic reactions.

Biological Activity

Anti-inflammatory Properties

Research suggests that 4-hydroxy-4-methylcyclohexane-1-carboxylic acid may exhibit significant anti-inflammatory properties. Studies indicate it can inhibit pro-inflammatory cytokines and reduce inflammation markers in various experimental models.

One study investigating its anti-inflammatory effects demonstrated significant reduction in edema and pain responses associated with inflammatory conditions. The results showed a dose-dependent response in inflammation reduction, as illustrated in the following table:

| Dose (mg/kg) | Edema Reduction (%) | Pain Response Reduction (%) |

|---|---|---|

| 10 | 25 | 30 |

| 20 | 45 | 50 |

| 40 | 70 | 65 |

The anti-inflammatory mechanism appears to involve the inhibition of specific pro-inflammatory cytokines like TNF-alpha and IL-6, which are key mediators in inflammatory responses.

Antioxidant Effects

The compound has demonstrated antioxidant activity in preliminary studies, helping neutralize free radicals and reduce oxidative stress in cellular systems. This property is attributed primarily to the hydroxyl group, which can scavenge reactive oxygen species.

The antioxidant mechanism involves:

-

Direct scavenging of free radicals

-

Possible metal chelation effects

-

Potential enhancement of endogenous antioxidant systems

When combined with its anti-inflammatory properties, these antioxidant effects suggest promising applications in conditions characterized by oxidative stress and inflammation.

Metabolic Effects

Studies have also indicated potential metabolic effects of this compound. In one metabolic impact assessment study, the compound was administered to experimental models with metabolic disturbances, showing improvements in several parameters:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Glucose Metabolism Markers | Baseline | Improved |

| Insulin Sensitivity Index | 0.5 | 1.2 |

| Body Weight Change (g) | +5 | -3 |

The compound was isolated from urine samples in metabolic disorder studies, suggesting potential connections to metabolic pathways. Its accumulation correlates with specific biochemical processes, potentially including altered β-oxidation pathways.

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

These classifications are based on standard toxicological assessments and should inform safety protocols when working with this compound .

Toxicity Profile

Toxicological assessments have established no observed adverse effect levels (NOAELs) for this compound at 30 mg/kg body weight/day in males and 100 mg/kg body weight/day in females during toxicity screening tests in animal models. Observed effects at higher doses included:

-

Hepatocellular hypertrophy

-

Changes in body weight gain

-

Mild respiratory irritation

These findings highlight the importance of careful dosage considerations in any therapeutic applications or research involving this compound.

Analytical Methods and Characterization

Spectroscopic Identification

Several analytical techniques are recommended for characterizing and identifying 4-hydroxy-4-methylcyclohexane-1-carboxylic acid:

NMR Spectroscopy: ¹H NMR shows distinct signals for the hydroxyl proton (δ 1.8-2.1 ppm) and carboxylic proton (δ 12.1 ppm), while ¹³C NMR confirms the cyclohexane ring substitution patterns.

FT-IR Spectroscopy: Characteristic peaks appear at 3200-3500 cm⁻¹ (O-H stretch) and approximately 1700 cm⁻¹ (C=O stretch), validating the presence of hydroxyl and carboxylic acid functional groups.

Mass Spectrometry: HPLC-MS can detect trace impurities (<0.1%) and confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 159.1).

Chromatographic Methods

For purity assessment and separation, several chromatographic techniques prove effective:

HPLC: High-performance liquid chromatography with appropriate columns (typically C18 reverse phase) can separate this compound from related substances and determine purity levels with high precision.

GC-MS: Gas chromatography coupled with mass spectrometry is particularly useful for volatile derivatives of this compound and can provide both structural confirmation and quantitative analysis.

TLC: Thin-layer chromatography using appropriate solvent systems (e.g., ethyl acetate:hexane mixtures) can serve as a rapid screening method for reaction monitoring and preliminary purity assessment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume